2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-17(2)26(18(3)4)22(27)16-25-20-12-8-7-11-19(20)23-21(25)15-24-13-9-5-6-10-14-24/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSVOTCVJFXJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide , also known as D332-0051, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 370.5 g/mol. It features an azepane ring and various functional groups that contribute to its biological activity. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 370.5 g/mol |
| LogP | 4.255 |
| Water Solubility (LogSw) | -4.38 |
| pKa | 10.04 |
| Polar Surface Area | 39.38 Ų |
The primary target of D332-0051 is the aliphatic amidase expression-regulating protein (AmiC) , which plays a crucial role in the regulation of amidase operon expression in Pseudomonas aeruginosa. This interaction suggests potential applications in antibacterial therapies, particularly against resistant strains.
Interaction Dynamics
The compound inhibits AmiC by modulating its interaction with another protein, AmiR, thereby influencing the expression of the amidase operon. This mechanism is significant for developing new antibiotics targeting bacterial resistance mechanisms.
Antimicrobial Efficacy
Recent studies have shown that D332-0051 exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including those resistant to conventional treatments.
Table 1: Antimicrobial Activity of D332-0051
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.5 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Staphylococcus aureus | 0.125 μg/mL |
Study on Resistance Mechanisms
A study published in Journal of Antimicrobial Chemotherapy explored the effects of D332-0051 on biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm mass and viability in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against chronic infections associated with biofilms.
Cytotoxicity Assessment
In another investigation assessing cytotoxicity using the MTT assay on murine fibroblasts, D332-0051 displayed low toxicity at concentrations near its MIC values, indicating a favorable safety profile for further development.
Table 2: Cytotoxicity Results
| Concentration (μg/mL) | Viability (%) |
|---|---|
| 0.5 | 95 |
| 1 | 90 |
| 5 | 70 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthesis strategies, and biological relevance.
Structural and Functional Group Analysis
Key Observations
Core Heterocycle Variations: The benzodiazole/benzimidazole core (target compound, D186-0062, and compound 13) is associated with antiviral activity, as seen in compound 13's anti-HCV activity .
Substituent Effects :
- Azepane vs. Adamantyl : The azepane group in the target compound introduces a flexible seven-membered ring, likely enhancing lipophilicity and membrane permeability compared to the rigid adamantyl group in .
- N,N-Bis(isopropyl) vs. N-Aryl : The N,N-bis(isopropyl)acetamide in the target compound may improve metabolic stability compared to N-aryl acetamides (e.g., compound 13 and D186-0062), which are prone to oxidative metabolism .
Synthetic Strategies :
- Click chemistry (CuAAC) is widely used for triazole-linked analogs (e.g., compound 13) due to regioselectivity and mild conditions .
- The target compound’s synthesis likely involves alkylation of benzimidazole with azepane-methyl halides, followed by amide coupling with N,N-bis(isopropyl)amine, similar to methods in .
Pharmacological Implications
The azepane-methyl group could modulate target binding through hydrophobic interactions, whereas the bis(isopropyl)amide may reduce cytotoxicity compared to nitro-phenyl substituents in compound 13 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
